molecular formula C13H25N3O2 B7061515 N,N-dimethyl-1-[2-oxo-2-(propylamino)ethyl]piperidine-3-carboxamide

N,N-dimethyl-1-[2-oxo-2-(propylamino)ethyl]piperidine-3-carboxamide

Cat. No.: B7061515
M. Wt: 255.36 g/mol
InChI Key: ZSYOAPXTSJJRBM-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[2-oxo-2-(propylamino)ethyl]piperidine-3-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, a carboxamide group, and a propylamino substituent

Properties

IUPAC Name

N,N-dimethyl-1-[2-oxo-2-(propylamino)ethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-4-7-14-12(17)10-16-8-5-6-11(9-16)13(18)15(2)3/h11H,4-10H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYOAPXTSJJRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CCCC(C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[2-oxo-2-(propylamino)ethyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of piperidine with a suitable carboxylic acid derivative to form the carboxamide group

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. Industrial synthesis may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[2-oxo-2-(propylamino)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-1-[2-oxo-2-(propylamino)ethyl]piperidine-3-carboxylic acid, while reduction may produce N,N-dimethyl-1-[2-hydroxy-2-(propylamino)ethyl]piperidine-3-carboxamide.

Scientific Research Applications

N,N-dimethyl-1-[2-oxo-2-(propylamino)ethyl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[2-oxo-2-(propylamino)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-[2-oxo-2-(methylamino)ethyl]piperidine-3-carboxamide
  • N,N-dimethyl-1-[2-oxo-2-(ethylamino)ethyl]piperidine-3-carboxamide
  • N,N-dimethyl-1-[2-oxo-2-(butylamino)ethyl]piperidine-3-carboxamide

Uniqueness

N,N-dimethyl-1-[2-oxo-2-(propylamino)ethyl]piperidine-3-carboxamide is unique due to its specific propylamino substituent, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

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